

# enhancing the mechanical properties of recycled PET with Joncryl 586

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# Technical Support Center: Enhancing Recycled PET with Joncryl™

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Joncryl™ additives to enhance the mechanical properties of recycled Polyethylene Terephthalate (rPET).

## **Troubleshooting Guide**

This guide addresses common issues encountered during the modification of recycled PET with Joncryl $^{\text{TM}}$  chain extenders.

## Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution	
Reduced Mechanical Properties (e.g., lower tensile strength, brittleness)	Hydrolytic Degradation: Presence of moisture in the rPET flakes before processing can lead to chain scission during melt extrusion, counteracting the benefits of the chain extender.[1]	Thorough Drying: Dry the rPET flakes in a vacuum oven at 140°C for at least 17 hours before processing to minimize hydrolysis.[2]	
Insufficient Joncryl™  Concentration: The amount of chain extender may not be enough to compensate for the degradation of the rPET.	Optimize Concentration: Start with a low concentration (e.g., 0.5 wt%) and gradually increase it. Studies have shown that concentrations between 0.5% and 1.5% can be effective.[3][4]		
Poor Dispersion: Uneven distribution of Joncryl™ within the PET matrix can lead to localized areas of weakness.	Improve Mixing: Ensure proper mixing during melt compounding. A twin-screw extruder is recommended for achieving homogeneous dispersion.[5]		
Gel Formation or Cross-linking	Excessive Joncryl™  Concentration: Higher  concentrations of  multifunctional chain extenders  like the Joncryl™ ADR series  can lead to excessive  branching and the formation of  insoluble gels.[2]	Reduce Concentration: If gel formation is observed, decrease the weight percentage of Joncryl™. At 3 wt% Joncryl™ concentration, a significant increase in gel content has been reported.[2]	
High Processing Temperature: Elevated temperatures can accelerate the reaction rate of the chain extender, potentially leading to cross-linking.	Optimize Temperature Profile: Maintain the extrusion temperature within the recommended range for PET (around 260-280°C).		



Inconsistent Melt Viscosity (IV) or Melt Flow Rate (MFR)	Variable Quality of Recycled PET: The initial molecular weight and level of degradation can vary significantly between different batches of rPET.	Characterize Incoming Material: Test the intrinsic viscosity (IV) of each rPET batch before processing to establish a baseline.
Non-uniform Feeding: Inconsistent feeding of the rPET and Joncryl™ mixture into the extruder can cause fluctuations in the final product's properties.	Use a Gravimetric Feeder: Employ a precise feeding system to ensure a constant and accurate ratio of rPET to Joncryl™.	
Discoloration (Yellowing) of the Final Product	Thermal Degradation: Prolonged exposure to high temperatures during processing can cause the rPET to yellow.	Minimize Residence Time: Optimize the screw speed and extruder configuration to reduce the time the material spends at high temperatures.
Presence of Contaminants: Contaminants in the rPET feedstock can contribute to discoloration.	Use High-Quality Recycled Feedstock: Source rPET from reliable suppliers who provide material with low levels of contamination.	

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Joncryl™ enhances the properties of recycled PET?

A1: Joncryl™ products, particularly the ADR (Advanced Chain Extender) series, are multifunctional oligomers containing epoxy functional groups.[6] During melt processing, these epoxy groups react with the carboxyl and hydroxyl end-groups of the degraded rPET chains.[2] [3] This reaction, known as chain extension, reconnects the broken polymer chains, leading to an increase in molecular weight and intrinsic viscosity.[4][6] This results in improved melt strength and enhanced mechanical properties.[7][8]



Q2: What is the difference between Joncryl™ 586 and the Joncryl™ ADR series for this application?

A2: Joncryl™ 586 is a styrene-acrylic resin primarily used in inks and overprint varnishes.[9] [10] While it has reactive carboxylic acid groups, the Joncryl™ ADR series, such as ADR 4468, are epoxy-functionalized oligomers specifically designed as chain extenders for condensation polymers like PET.[6][7] The epoxy groups in the ADR series are highly reactive with the end groups of PET, making them more effective for increasing the molecular weight and improving the mechanical properties of recycled PET.[2][3]

Q3: What are the typical dosage levels of Joncryl™ for recycled PET modification?

A3: The optimal dosage of Joncryl™ depends on the initial quality of the recycled PET and the desired final properties. Generally, concentrations ranging from 0.25 wt% to 1.5 wt% have been shown to be effective.[3][11] It is recommended to start with a lower concentration and conduct trials to determine the ideal amount for your specific application. Exceeding the optimal concentration can lead to gel formation.[2]

Q4: How does the addition of Joncryl™ affect the crystallinity of recycled PET?

A4: The effect of Joncryl™ on the crystallinity of rPET can vary. Some studies report a slight decrease in crystallinity with increasing Joncryl™ concentration, which is attributed to the increased molecular weight and branching that can hinder chain mobility and organization into crystalline structures.[2][3][12]

Q5: Can Joncryl™ be used in food contact applications with recycled PET?

A5: Certain grades of Joncryl™, such as Joncryl™ ADR 4468, are utilized in food and beverage applications involving polycondensation polymers like PET.[6] However, it is crucial to consult the specific product's technical data sheet and regulatory information from the manufacturer (BASF) to ensure compliance with food contact regulations in your region.

## **Data Presentation**

Table 1: Physicochemical Properties of Joncryl™ ADR 4468



Property	Value
Molecular Weight ( g/mol )	~7250
Epoxy Equivalent Weight ( g/mol )	~310
Glass Transition Temperature (Tg)	59°C

### (Source:[7])

Table 2: Effect of Joncryl™ ADR 4400 Concentration on the Inherent Viscosity of Recycled PET

Joncryl™ ADR 4400 (wt%)	Inherent Viscosity (dL/g)	
0	0.68	
0.5	0.75	
1.5	0.82	
3.0	0.85	

### (Data adapted from[2])

Table 3: Mechanical Properties of rPET/Polyamide 11 (80/20) Blends with Joncryl™ ADR 4468

Joncryl™ ADR 4468 (phr)	Tensile Strength (MPa)	Tensile Modulus (MPa)	Flexural Strength (MPa)	Flexural Modulus (MPa)	Impact Strength (J/m)
0	26.80	503.75	36.68	2010	147.12
1	38.45	789.50	65.43	2340	345.67
2	46.24	969.25	78.91	2530	667.68
3	42.18	850.10	82.56	2410	580.43
4	39.76	812.30	86.98	2250	512.89

#### (Data adapted from[13])



## **Experimental Protocols**

#### Protocol 1: Sample Preparation by Melt Extrusion

- Drying: Dry the recycled PET flakes in a vacuum oven at 140°C for a minimum of 17 hours to remove moisture.[2]
- Premixing: Prepare a physical blend of the dried rPET flakes and the desired weight percentage of Joncryl™ (e.g., 0.5, 1.0, 1.5 wt%).
- Extrusion:
  - Use a co-rotating twin-screw extruder.
  - Set the temperature profile of the extruder barrels from 240°C (feed zone) to 270°C (die).
  - Set the screw speed to approximately 100 rpm.
  - Feed the premixed material into the extruder using a gravimetric feeder.
- Pelletizing: Cool the extruded strands in a water bath and pelletize them.
- Post-Drying: Dry the pellets at 120°C for 4 hours before further characterization or processing.

#### Protocol 2: Mechanical Property Testing

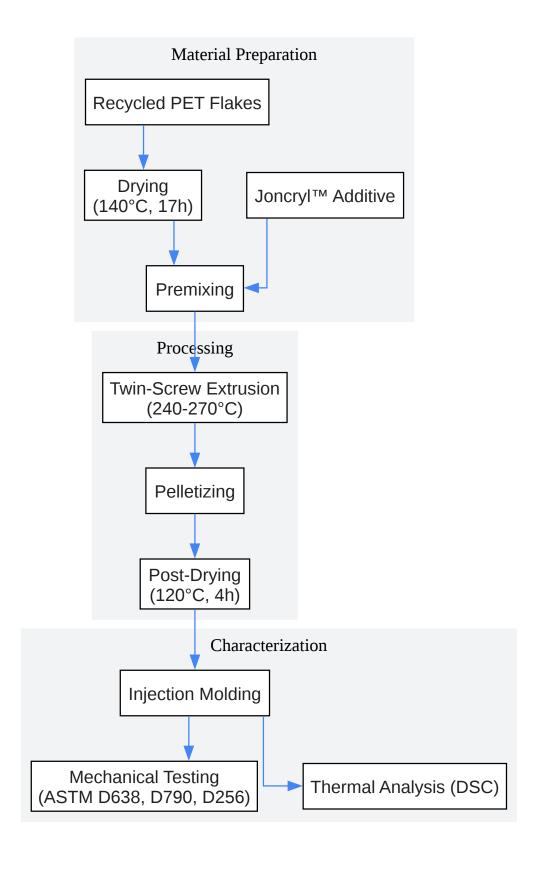
- Injection Molding: Mold the dried pellets into standard test specimens (e.g., dog-bone shape for tensile testing, rectangular bars for flexural and impact testing) using an injection molding machine with a suitable temperature profile for PET.
- Tensile Testing (ASTM D638):
  - Use a universal testing machine.
  - Conduct the test at a crosshead speed of 5 mm/min.[13]
  - Determine the tensile strength, Young's modulus, and elongation at break.[13]



- Flexural Testing (ASTM D790):
  - Use a universal testing machine with a three-point bending fixture.
  - Set the crosshead speed to 1 mm/min.[13]
  - Measure the flexural strength and flexural modulus.[13]
- Impact Testing (ASTM D256 Izod):
  - Use a pendulum impact tester.
  - Test notched specimens to determine the impact strength.

## **Mandatory Visualizations**

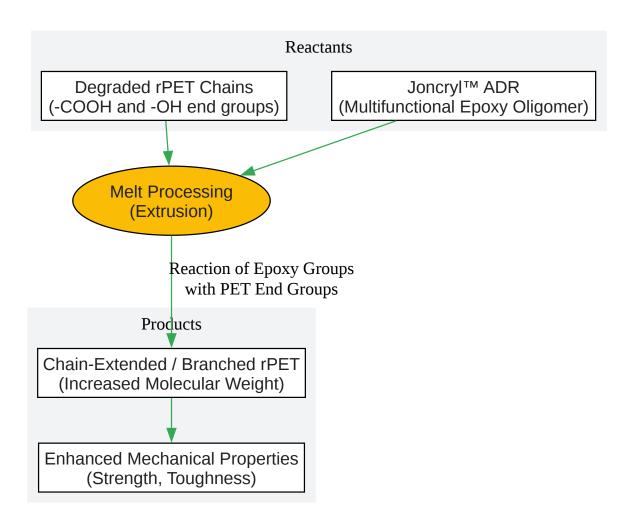




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Caption: Experimental workflow for enhancing recycled PET with Joncryl™.





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Caption: Reaction mechanism of Joncryl™ ADR with recycled PET.

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